N-allyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide
Overview
Description
N-allyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C11H21N3O3S and its molecular weight is 275.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.13036271 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Oxidative Addition and Cycloaddition Reactions
Research by Shainyan et al. (2017) focuses on the oxidative addition/cycloaddition reactions involving N-allyltriflamide and N,N-diallyltriflamide with triflamide and arenesulfonamides. This study reveals complex reactions leading to various products, highlighting the chemical reactivity of these compounds in oxidative systems. The formation of diverse products, including N,N′,N′′-propane-1,2,3-triyltris(triflamide) and various iodotriflamidation products, underscores the potential of these compounds in synthetic organic chemistry for creating complex molecular structures (Shainyan et al., 2017).
Antibacterial Activity of Sulfonamide Derivatives
A study by Ajani et al. (2013) synthesized new N,N-diethyl amide bearing sulfonamides and evaluated their antibacterial activity. This research highlights the importance of sulfonamide derivatives, including those structurally related to "N-allyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide," in medicinal chemistry as potential antibacterial agents. The study found that certain derivatives exhibited marked potency against Escherichia coli and Staphylococcus aureus, indicating the therapeutic potential of these compounds (Ajani et al., 2013).
Synthesis of Aminopiperidinecarboxylates
Research by Würdemann and Christoffers (2013) explored the regioselectivity of intramolecular 1,3-dipolar cycloadditions to prepare aminopiperidinecarboxylates. This work illustrates the synthetic versatility of compounds related to "this compound," enabling the synthesis of complex scaffolds useful in combinatorial chemistry. The transformation of annulated isoxazoline into orthogonally carbamate-protected cis- and trans-4-aminopiperidine-3-carboxylates demonstrates the compounds' potential in diversifying pharmacological research (Würdemann & Christoffers, 2013).
Novel Piperidine Derivatives and Anti-acetylcholinesterase Activity
A study focused on the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity. This research is significant for understanding how modifications to the piperidine structure can influence biological activity, particularly in the context of potential treatments for conditions such as Alzheimer's disease. The findings highlight the critical role of structural modifications in enhancing the therapeutic efficacy of piperidine derivatives (Sugimoto et al., 1990).
Properties
IUPAC Name |
1-(dimethylsulfamoyl)-N-prop-2-enylpiperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3S/c1-4-7-12-11(15)10-6-5-8-14(9-10)18(16,17)13(2)3/h4,10H,1,5-9H2,2-3H3,(H,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGKDZBSSVIFEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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